1-(1-Bromopropan-2-yl)-4-methylbenzene

Catalog No.
S13733154
CAS No.
M.F
C10H13Br
M. Wt
213.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Bromopropan-2-yl)-4-methylbenzene

Product Name

1-(1-Bromopropan-2-yl)-4-methylbenzene

IUPAC Name

1-(1-bromopropan-2-yl)-4-methylbenzene

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

InChI

InChI=1S/C10H13Br/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3

InChI Key

VUQJWCGKJLXBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CBr

1-(1-Bromopropan-2-yl)-4-methylbenzene, also known as (R)-1-(1-bromopropan-2-yl)-4-methylbenzene, is an organic compound with the molecular formula C10H13BrC_{10}H_{13}Br and a molecular weight of approximately 213.117 g/mol. This compound features a bromopropyl group attached to a para-methyl substituted benzene ring, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

Typical of alkyl halides and aromatic compounds:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. For example, treatment with sodium hydroxide can replace the bromine with a hydroxyl group, yielding 1-(1-hydroxypropane-2-yl)-4-methylbenzene.
  • Electrophilic Aromatic Substitution: The methyl group on the benzene ring activates it towards electrophilic substitution reactions. This can lead to further functionalization at the ortho or para positions relative to the methyl group.
  • Grignard Reactions: The compound can react with Grignard reagents to form alcohols or other derivatives through nucleophilic attack on the aromatic ring .

While specific biological activity data for 1-(1-Bromopropan-2-yl)-4-methylbenzene is limited, compounds with similar structures often exhibit significant biological properties. For instance, many alkyl-substituted aromatic compounds are known for their antibacterial, antifungal, and anti-inflammatory activities. The presence of the bromine atom may enhance these activities by altering lipophilicity or influencing receptor interactions .

Several synthetic routes have been developed for producing 1-(1-Bromopropan-2-yl)-4-methylbenzene:

  • Bromination of 4-Methylphenol: Starting from 4-methylphenol, bromination can be achieved using phosphorus tribromide or N-bromosuccinimide under controlled conditions to yield the brominated product.
  • Alkylation of 4-Methylbenzene: A more direct method involves the alkylation of 4-methylbenzene using 1-bromopropan-2-ol in the presence of a strong base such as potassium carbonate, facilitating substitution at the para position.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields while reducing reaction times .

1-(1-Bromopropan-2-yl)-4-methylbenzene has potential applications in various areas:

  • Pharmaceuticals: Its unique structure may serve as a precursor for synthesizing bioactive molecules or serve as intermediates in drug development.
  • Materials Science: The compound could be utilized in the synthesis of polymers or as a building block for advanced materials due to its reactive bromine atom.
  • Chemical Research: It serves as a useful reagent in organic synthesis for developing more complex molecules through various chemical transformations .

Interaction studies involving 1-(1-Bromopropan-2-yl)-4-methylbenzene typically focus on its reactivity with biological macromolecules or other chemicals. Such studies may include:

  • Binding Affinity Assessments: Evaluating how well this compound binds to specific receptors or enzymes could provide insights into its potential therapeutic uses.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems can inform safety profiles and efficacy in medicinal applications .

Several compounds share structural similarities with 1-(1-Bromopropan-2-yl)-4-methylbenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Feature
1-(Bromomethyl)-4-methylbenzeneC10H11BrC_{10}H_{11}BrContains a bromomethyl group
1-(Chloropropan-2-yl)-4-methylbenzeneC10H13ClC_{10}H_{13}ClChlorine instead of bromine
4-MethylphenylpropanolC10H14OC_{10}H_{14}OHydroxyl group instead of halogen
1-(Bromoethyl)-4-methylbenzeneC10H11BrC_{10}H_{11}BrEthyl instead of propan-2-yl

Uniqueness

The uniqueness of 1-(1-Bromopropan-2-yl)-4-methylbenzene lies in its specific combination of a branched alkyl halide with a para-substituted aromatic system. This combination may confer distinct chemical reactivity and biological properties compared to its analogs, making it an interesting subject for further research and application development .

The IUPAC name 1-(1-bromopropan-2-yl)-4-methylbenzene derives from its benzene core substituted at the first carbon with a 1-bromopropan-2-yl group and at the fourth carbon with a methyl group. This nomenclature adheres to the priority rules for numbering substituents to achieve the lowest possible locants, with the brominated propane chain taking precedence over the methyl group due to its higher atomic number. The molecular formula C~10~H~13~Br corresponds to a molecular weight of 213.11 g/mol, as confirmed by high-resolution mass spectrometry.

Key structural identifiers include the SMILES notation CC1=CC=C(C(C)CBr)C=C1, which delineates the benzene ring with methyl and brominated isopropyl substituents. The InChIKey VUQJWCGKJLXBSJ-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications, enabling precise database queries and molecular modeling studies. Crystallographic analyses, though not explicitly reported in available literature, predict a planar aromatic system with tetrahedral geometry at the brominated carbon, consistent with analogous organobromine compounds.

Historical Context in Organobromine Compound Research

Bromine’s discovery in 1826 by Antoine-Jérôme Balard marked a pivotal moment in halogen chemistry, with organobromine compounds gaining prominence in dye synthesis and later in pharmaceutical applications. While 1-(1-bromopropan-2-yl)-4-methylbenzene itself lacks extensive historical documentation, its structural analogs played critical roles in 20th-century developments. For instance, brominated benzene derivatives facilitated breakthroughs in Suzuki-Miyaura cross-coupling reactions during the 1980s, establishing protocols for carbon-carbon bond formation under mild conditions.

The compound’s specific emergence correlates with modern demands for sterically hindered aryl bromides in asymmetric catalysis. Unlike traditional bromobenzene derivatives, its branched alkyl bromide moiety introduces both electronic and steric effects that modulate reaction pathways in transition-metal-mediated processes. This evolution reflects broader trends in organobromine chemistry, where tailored substituent patterns enable precise control over molecular interactions.

Significance in Contemporary Organic Synthesis

In synthetic organic chemistry, 1-(1-bromopropan-2-yl)-4-methylbenzene serves two primary functions: as a coupling partner in cross-catalytic reactions and as a latent electrophile in nucleophilic substitutions. The bromine atom’s polarizability enhances its susceptibility to oxidative addition with palladium catalysts, making it valuable for constructing biaryl systems central to drug discovery. For example, its use in Buchwald-Hartwig aminations could facilitate nitrogen-aryl bond formation in kinase inhibitor syntheses.

Comparative studies with chlorinated analogs reveal enhanced reactivity in Stille couplings, attributed to bromine’s lower bond dissociation energy (289 kJ/mol vs. chlorine’s 327 kJ/mol). This kinetic advantage enables milder reaction conditions while maintaining selectivity—a critical factor in multistep syntheses. Additionally, the methyl group’s electron-donating effects stabilize transition states in electrophilic aromatic substitutions, allowing sequential functionalization of the aromatic ring.

Emerging applications include its role as a chain-transfer agent in radical polymerizations, where the secondary bromide’s propensity for homolytic cleavage modulates polymer molecular weights. This dual reactivity profile—participating in both polar and radical mechanisms—positions 1-(1-bromopropan-2-yl)-4-methylbenzene as a multifunctional building block in materials science.

XLogP3

4.3

Exact Mass

212.02006 g/mol

Monoisotopic Mass

212.02006 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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